molecular formula C₁₈H₇D₆ClFN₃ B1147604 Midazolam-d6 (1.0 mg/mL in Acetonitrile) CAS No. 1246819-79-3

Midazolam-d6 (1.0 mg/mL in Acetonitrile)

Cat. No.: B1147604
CAS No.: 1246819-79-3
M. Wt: 331.8
InChI Key:
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Description

Midazolam-d6 (1.0 mg/mL in Acetonitrile) is a deuterated form of midazolam, a benzodiazepine derivative. It is commonly used as an internal standard in various analytical applications, particularly in mass spectrometry and chromatography. The compound is labeled with six deuterium atoms, which makes it useful for quantitative analysis due to its similar chemical properties to non-deuterated midazolam but with a distinct mass difference.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Midazolam-d6 involves the incorporation of deuterium atoms into the midazolam molecule. This can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions. The reaction is carried out in a suitable solvent, often acetonitrile, to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of Midazolam-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuterium incorporation. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired concentration of 1.0 mg/mL in acetonitrile.

Chemical Reactions Analysis

Types of Reactions

Midazolam-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

    Oxidation: Midazolam-d6 can be oxidized to form hydroxylated metabolites.

    Reduction: The compound can undergo reduction reactions, although these are less common.

    Substitution: Midazolam-d6 can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used, often in an alcoholic solvent.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Midazolam-d6 is widely used in scientific research due to its stability and distinct mass difference from non-deuterated midazolam. Its applications include:

    Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantitative analysis of midazolam and its metabolites.

    Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of midazolam in biological systems.

    Medicine: Utilized in clinical research to study the pharmacodynamics and pharmacokinetics of midazolam in patients.

    Industry: Applied in quality control and validation of analytical methods for the detection and quantification of midazolam in pharmaceutical formulations.

Mechanism of Action

Midazolam-d6, like its non-deuterated counterpart, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The primary molecular targets are the GABA-A receptors, which are ionotropic receptors that mediate the effects of GABA by increasing chloride ion influx and hyperpolarizing the neuronal membrane.

Comparison with Similar Compounds

Similar Compounds

    Midazolam: The non-deuterated form of Midazolam-d6, used for similar purposes but without the distinct mass difference.

    Midazolam-d4: Another deuterated form with four deuterium atoms, used as an internal standard in analytical applications.

    α-Hydroxymidazolam: A major metabolite of midazolam, often used in pharmacokinetic studies.

Uniqueness

Midazolam-d6 is unique due to its six deuterium atoms, which provide a distinct mass difference that is advantageous in mass spectrometry for accurate quantification. This makes it a preferred internal standard in various analytical applications, ensuring precise and reliable results.

Properties

CAS No.

1246819-79-3

Molecular Formula

C₁₈H₇D₆ClFN₃

Molecular Weight

331.8

Synonyms

8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-d6; 

Origin of Product

United States

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